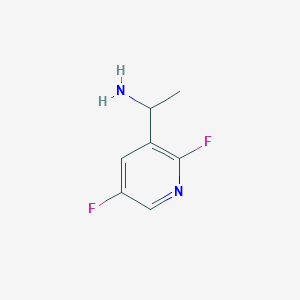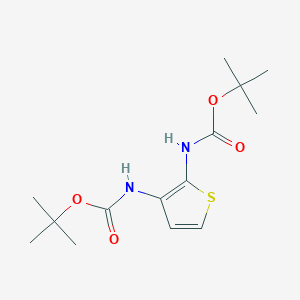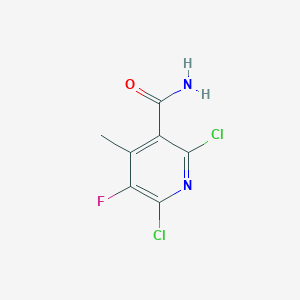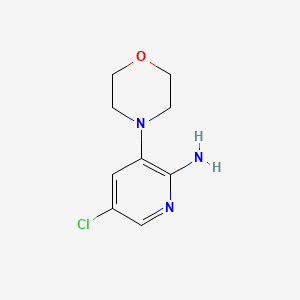
1,4-Dibromo-2-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, and a methoxy group is substituted at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by the introduction of a methoxy group at the 2 position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Dibromo-2-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include dihydro derivatives of the original compound.
科学研究应用
1,4-Dibromo-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dibromo-2-methoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and the methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
- 1,4-Dibromo-2-nitronaphthalene
- 1,4-Dibromo-2-chloronaphthalene
- 1,4-Dibromo-2-hydroxynaphthalene
Uniqueness
1,4-Dibromo-2-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. The methoxy group can participate in nucleophilic reactions, while the bromine atoms can undergo electrophilic substitution, providing a versatile platform for chemical modifications.
属性
分子式 |
C11H8Br2O |
|---|---|
分子量 |
315.99 g/mol |
IUPAC 名称 |
1,4-dibromo-2-methoxynaphthalene |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
InChI 键 |
SLNZYKUKILUXJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)

![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)


